molecular formula C11H15N3O4S B1606698 (2S)-4-methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid CAS No. 76863-77-9

(2S)-4-methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid

Cat. No. B1606698
CAS RN: 76863-77-9
M. Wt: 285.32 g/mol
InChI Key: QCVUBDSGNDCAAO-QMMMGPOBSA-N
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Description

The compound is a derivative of 3-Nitro-2-pyridine-sulfenyl glycine . It contains a nitropyridine group, a sulfanyl group, an amino group, and a carboxylic acid group.


Synthesis Analysis

Nitropyridines can be synthesized by reacting pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion can then react with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Chemical Reactions Analysis

Nitropyridines can undergo various reactions. For example, 3-nitropyridine can form 5-nitropyridine-2-sulfonic acid in a two-step reaction . Also, 3-nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

Scientific Research Applications

Inhibitors of Nitric Oxide Synthase

S-2-amino-5-azolylpentanoic acids, related to L-ornithine, have been explored for their inhibitory effects on nitric oxide synthases (NOS). These compounds, including variations with nitroimidazole and imidazolyl groups, demonstrate potent inhibition against various isoforms of NOS, suggesting their utility in studying NOS-related pathways and diseases (Ulhaq et al., 1998).

Antibody Generation and ELISA Development

The generation of broad-specificity antibodies against sulfonamide antibiotics led to the development of a highly sensitive enzyme-linked immunosorbent assay (ELISA). This was achieved using derivatives including 5-[6-(4-aminobenzenesulfonylamino)pyridin-3-yl]-2-methylpentanoic acid, highlighting the application of such compounds in analytical methodologies for detecting antibiotic residues in milk samples (Adrián et al., 2009).

Antioxidant Properties

Lipoic acid (1,2-dithiolane-pentanoic acid) exhibits significant antioxidant properties, functioning as a cofactor in enzyme complexes and offering protection against oxidative stress. Its dual sulphydryl groups enable it to quench reactive oxygen species, showcasing the potential therapeutic applications of pentanoic acid derivatives in oxidative stress-related conditions (Navari-Izzo et al., 2002).

Schiff Bases and Coordination Chemistry

Unsymmetrical Schiff bases derived from diamines and keto compounds, such as those incorporating aminopyridine moieties, have been synthesized and characterized. These compounds form the basis for studying intermolecular interactions and crystal structures, contributing to the field of coordination chemistry and the design of new materials (Opozda et al., 2006).

Anti-inflammatory and Analgesic Activities

Research into heterocyclic compounds synthesized by reactions involving isothiocyanato-methyl-pentanone with amines has shown significant anti-inflammatory and analgesic activities. These studies underline the medicinal chemistry applications of pentanoic acid derivatives in drug discovery processes (Sondhii et al., 1996).

properties

IUPAC Name

(2S)-4-methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-7(2)6-8(11(15)16)13-19-10-9(14(17)18)4-3-5-12-10/h3-5,7-8,13H,6H2,1-2H3,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVUBDSGNDCAAO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350907
Record name AG-H-06975
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-4-methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid

CAS RN

76863-77-9
Record name AG-H-06975
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-4-methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid
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(2S)-4-methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid
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(2S)-4-methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid
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(2S)-4-methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid
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Reactant of Route 6
(2S)-4-methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid

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